N-(4-aminophenyl)sulfonylpropanamide

Description

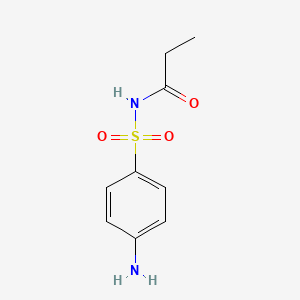

N-(4-aminophenyl)sulfonylpropanamide is a sulfonamide derivative characterized by a propanamide backbone linked to a 4-aminophenyl group via a sulfonyl bridge.

Properties

CAS No. |

7007-06-9 |

|---|---|

Molecular Formula |

C9H12N2O3S |

Molecular Weight |

228.27 g/mol |

IUPAC Name |

N-(4-aminophenyl)sulfonylpropanamide |

InChI |

InChI=1S/C9H12N2O3S/c1-2-9(12)11-15(13,14)8-5-3-7(10)4-6-8/h3-6H,2,10H2,1H3,(H,11,12) |

InChI Key |

KRYBFCUPMLRLQN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-aminophenyl)sulfonyl)propionamide typically involves the reaction of 4-aminobenzenesulfonamide with propionyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using recrystallization techniques to obtain the desired product in high purity.

Industrial Production Methods: In an industrial setting, the production of N-((4-aminophenyl)sulfonyl)propionamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: N-((4-aminophenyl)sulfonyl)propionamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain the corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Scientific Research Applications of N-((4-aminophenyl)sulfonyl)propanamide

N-((4-aminophenyl)sulfonyl)propionamide is a compound with applications spanning across chemistry, biology, medicine, and industry. Its versatility stems from its unique combination of functional groups, granting it distinct chemical and biological properties.

Chemistry

N-((4-aminophenyl)sulfonyl)propionamide serves as a crucial intermediate in synthesizing complex organic compounds.

Biology

In biology, N-((4-aminophenyl)sulfonyl)propionamide is utilized in studying enzyme inhibition and protein interactions. Additionally, research explores propanamide-sulfonamide-based drug conjugates as dual inhibitors of urease and cyclooxygenase-2 (COX-2) . Naproxen conjugated with sulfanilamide, sulfathiazole, and sulfaguanidine, has demonstrated potential as a competitive mode of urease inhibition .

Medicine

N-((4-aminophenyl)sulfonyl)propionamide is investigated for its potential as an antimicrobial and anticancer agent. One study highlights the importance of structural optimization in developing effective anticancer agents. Furthermore, sulfonyl amide derivatives, including N-((4-aminophenyl)sulfonyl)propionamide, may be applied as a sole therapy or in combination with other anti-tumor substances for treating abnormal cell growth .

Industry

N-((4-aminophenyl)sulfonyl)propionamide is utilized in producing specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((4-aminophenyl)sulfonyl)propionamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Functional Groups

The following compounds are structurally related to N-(4-aminophenyl)sulfonylpropanamide, differing primarily in substituents on the aromatic ring or sulfonyl group:

Physicochemical Properties

Melting Points and Stability

- Compound 4: Melting point (mp) = 145–146°C, indicating high crystallinity due to hydrogen bonding from amino and sulfonyl groups .

- Compound 5 : Lower mp = 108–109°C, attributed to reduced symmetry from the pyridine ring .

- N-(4-Hydroxyphenyl)propanamide: No mp reported, but hydroxyl groups likely enhance solubility compared to sulfonamides .

- Propanamide, N-[(4-methylphenyl)sulfonyl] : High synthetic yield (94–99%), suggesting stability during synthesis .

Infrared (IR) Spectroscopy

Key IR bands highlight functional group differences:

- Compound 4 : Peaks at 3534 cm⁻¹ (N-H stretch), 1751 cm⁻¹ (C=O), 1171 cm⁻¹ (S=O) .

- Compound 5 : Absence of aromatic C-H stretches (3083 cm⁻¹ in Compound 4) due to pyridine’s electron-deficient ring .

- Propanamide, N-[(4-methylphenyl)sulfonyl] : Dominant S=O peaks at 1367–1274 cm⁻¹, similar to Compound 4 .

Key Research Findings and Trends

Substituent Effects: The position of amino groups (para vs. meta) significantly impacts bioactivity. For example, 2-(3-aminophenyl)benzothiazole derivatives show altered structure-activity relationships compared to para-substituted analogs .

Synthetic Optimization : High-yield routes for sulfonamide propanamides rely on activating groups (e.g., acetyl) to stabilize intermediates during condensation .

Material Compatibility : Sulfonamide-modified electrodes exhibit enhanced stability in biosensing applications, outperforming traditional thiol-based systems in some cases .

Biological Activity

N-(4-Aminophenyl)sulfonylpropanamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which include an aminophenyl group and a sulfonyl moiety, making it a valuable candidate for various therapeutic applications.

- Molecular Formula : C15H16N2O3S

- Molecular Weight : 228.27 g/mol

- CAS Number : 7007-06-9

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various molecular targets. The sulfonamide group mimics the structure of natural substrates, allowing it to bind effectively to the active sites of enzymes. This interaction can lead to significant biological effects, including:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, including multidrug-resistant tuberculosis (Mtb) .

- Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation by targeting specific signaling pathways .

Biological Activity Data

The following table summarizes key biological activities and findings associated with this compound:

Case Studies and Research Findings

-

Antimicrobial Studies :

A study conducted at the National Institute of Allergy and Infectious Diseases demonstrated that this compound exhibited bactericidal activity against replicating Mtb. The minimum inhibitory concentration (MIC) was determined under different media conditions, highlighting its potential as a novel anti-tuberculosis agent . -

Anticancer Research :

In vitro studies have shown that this compound can significantly inhibit the proliferation of various cancer cell lines. The mechanism involves the disruption of critical signaling pathways associated with cell growth and survival . -

Enzyme Inhibition :

This compound has been identified as a potent inhibitor of human carbonic anhydrases (hCAs), which are crucial for various physiological processes. The compound's ability to bind to the zinc ion in the active site of hCAs contributes to its therapeutic potential in conditions such as glaucoma and cancer .

Comparative Analysis

When compared to other sulfonamide derivatives, this compound stands out due to its specific combination of functional groups that enhance its biological activity. For instance, while other sulfonamides may target similar pathways, the unique structural attributes of this compound allow for distinct interactions with molecular targets.

| Compound | Main Activity | Comparison |

|---|---|---|

| This compound | Antimicrobial, anticancer | More effective against Mtb than typical sulfonamides |

| N-phenylpropanamide | Limited antimicrobial activity | Lacks sulfonyl group; reduced enzyme inhibition |

| N-(4-hydroxyphenyl)propanamide | Antioxidant properties | Different reactivity profile; less focus on enzyme inhibition |

Q & A

Q. What are the optimal synthetic routes for N-(4-aminophenyl)sulfonylpropanamide to achieve high yield and purity?

- Methodological Answer : The synthesis typically involves coupling 4-aminobenzenesulfonamide with propanoyl chloride derivatives under controlled conditions. Key steps include:

- Sulfonylation : Reacting 4-aminophenyl precursors with sulfonyl chlorides in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction efficiency for propanamide formation, while methanol/water mixtures aid in crystallization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization yields >95% purity. Monitor intermediates via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR in DMSO-d confirm sulfonamide (-SO-NH-) and propanamide (-CO-NH-) linkages. Key signals: δ 10.3 ppm (s, NH), 2.4 ppm (q, CH) .

- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation) resolves bond angles and hydrogen-bonding networks, critical for confirming stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 289.08 [M+H]) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the interaction of this compound with target enzymes?

- Methodological Answer :

- Protein Preparation : Retrieve target enzyme structures (e.g., carbonic anhydrase II) from the PDB. Optimize protonation states using tools like AutoDockTools .

- Ligand Parameterization : Generate 3D conformers of the compound using Gaussian09 with B3LYP/6-31G* basis sets. Assign partial charges via the RESP method .

- Docking Protocol : Use AutoDock Vina with a grid box covering the active site. Analyze binding energies (ΔG ≤ -8 kcal/mol suggests strong affinity) and hydrogen-bond interactions (e.g., with Thr199 or His94 residues) .

Q. What methodologies are employed in QSAR modeling to predict the bioactivity of sulfonamide derivatives like this compound?

- Methodological Answer :

- Descriptor Selection : Compute electronic (e.g., Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters using CODESSA or Dragon .

- Model Validation : Apply multiple linear regression (MLR) or partial least squares (PLS) with cross-validation (Q > 0.6 indicates robustness).

- Bioactivity Prediction : Correlate descriptors with IC values from enzyme inhibition assays. For example, sulfonamide derivatives with logP ~2.5 show optimal membrane permeability .

Q. How should researchers address contradictory results in the biological activity data of this compound across different assay systems?

- Methodological Answer :

- Assay Standardization : Control variables like pH (7.4 for physiological conditions), temperature (37°C), and ionic strength. Use internal standards (e.g., acetazolamide for carbonic anhydrase assays) .

- Data Reconciliation : Perform meta-analysis using tools like RevMan to identify outliers. Conflicting IC values may arise from differences in enzyme isoforms or assay detection methods (e.g., fluorescence vs. UV-Vis) .

Q. What experimental approaches are recommended to assess the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer :

- pH-Dependent Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC (C18 column, 254 nm) over 24 hours .

- Kinetic Analysis : Fit data to first-order kinetics to calculate half-life (t). Stability in plasma (t > 6 hours suggests suitability for in vivo studies) .

- Mass Spectrometry : Identify hydrolysis products (e.g., 4-aminobenzenesulfonic acid) via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.